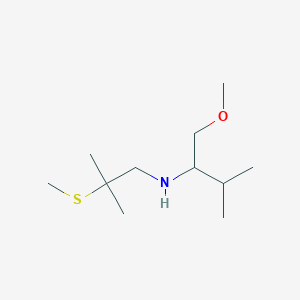![molecular formula C19H19N3O B7640095 N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline](/img/structure/B7640095.png)
N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. The compound has been studied extensively for its biochemical and physiological effects and has shown promising results in various lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline is not yet fully understood. However, studies have shown that the compound may work by inhibiting certain enzymes and proteins that are involved in the growth and spread of cancer cells. Additionally, the compound may also work by reducing inflammation and oxidative stress in the brain, which can help to prevent the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may also have anti-inflammatory and antioxidant effects. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline in lab experiments is its potential as a treatment for cancer and Alzheimer's disease. Additionally, the compound is relatively easy to synthesize and purify, which makes it a useful tool for researchers. However, one of the main limitations of using the compound in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline. One area of research could focus on further elucidating the compound's mechanism of action, which could help to identify potential new targets for cancer and Alzheimer's disease treatments. Additionally, future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Finally, future research could focus on testing the compound in clinical trials to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline involves a series of chemical reactions. The compound is typically synthesized using a multi-step process that involves the reaction of 2-chloro-5-methylpyridine with potassium tert-butoxide, followed by the addition of 4-pyridylmethanol and 3-bromoaniline. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline has been extensively studied for its potential applications in the field of medicine. The compound has shown promising results in various lab experiments, including its ability to inhibit the growth of cancer cells and its potential as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(5-methylpyridin-2-yl)methyl]-3-(pyridin-4-ylmethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O/c1-15-5-6-18(21-12-15)13-22-17-3-2-4-19(11-17)23-14-16-7-9-20-10-8-16/h2-12,22H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKIQRKBSIBUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CNC2=CC(=CC=C2)OCC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[[2-(Hydroxymethyl)cyclohexyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7640018.png)
![N-[3-(4-fluorophenoxy)propyl]-4-hydroxy-N-methylpyrrolidine-2-carboxamide;hydrochloride](/img/structure/B7640033.png)

![tert-butyl N-[[2-[1-(2,4-dimethylpyrimidin-5-yl)ethylamino]cyclopentyl]methyl]carbamate](/img/structure/B7640049.png)
![N-[(5-ethylfuran-2-yl)methyl]-2-(1-methylimidazol-2-yl)-1-phenylethanamine](/img/structure/B7640057.png)
![1-(5-fluoropyridin-3-yl)-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]ethanamine](/img/structure/B7640061.png)

![1-(4,5-dimethyl-1,2,4-triazol-3-yl)-N-[(5-ethylfuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B7640072.png)

![[5-[[2-(Thiophen-3-ylmethylsulfanyl)anilino]methyl]furan-2-yl]methanol](/img/structure/B7640094.png)
![1-[2-(2-Thiophen-2-yl-1,3-oxazol-4-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7640100.png)
![4-methyl-N-[[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methyl]pentan-2-amine](/img/structure/B7640108.png)
![N-[3-(1-methylsulfanylethyl)phenyl]oxolan-3-amine](/img/structure/B7640115.png)
![N-methyl-N-[(2-prop-2-ynoxyphenyl)methyl]-1-pyridin-4-ylmethanamine](/img/structure/B7640123.png)